(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and a bicyclic heptane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves multiple steps, starting with the preparation of the imidazole ring and the sulfonyl group. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications like toys and medical devices.
Uniqueness
(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is unique due to its combination of an imidazole ring, a sulfonyl group, and a bicyclic heptane system. This structure provides distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(1S,4S)-2-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2S/c1-4-5-10-23-19(15-22-14-17-8-9-18(22)12-17)13-21-20(23)26(24,25)11-6-7-16(2)3/h13,16-18H,4-12,14-15H2,1-3H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMXEHFHDNDKLJ-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2C[C@H]3CC[C@H]2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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